ARANOTIN
ARANOTIN
Aranotin is an organic heterohexacyclic compound with antiviral and antibiotic properties that is isolated from Amauroascus aureus. It has a role as a fungal metabolite and an antiviral agent. It is an organic heterohexacyclic compound, an oxacycle, an organic disulfide, a delta-lactam, an organosulfur heterocyclic compound, an acetate ester, a secondary alcohol, an organonitrogen heterocyclic antibiotic and an organooxygen heterocyclic antibiotic.
Aranotina is a natural product found in Streptomyces bingchenggensis and Streptomyces milbemycinicus with data available.
Aranotin is a fungal toxin isolated from Arachniotus aureus with activity against RNA viruses such as poliovirus, coxsackie virus, and rhino- and parainfluenza viruses. Aranotin inhibits viral RNA synthesis by impeding the activity of RNA-dependent RNA polymerase.
Aranotina is a natural product found in Streptomyces bingchenggensis and Streptomyces milbemycinicus with data available.
Aranotin is a fungal toxin isolated from Arachniotus aureus with activity against RNA viruses such as poliovirus, coxsackie virus, and rhino- and parainfluenza viruses. Aranotin inhibits viral RNA synthesis by impeding the activity of RNA-dependent RNA polymerase.
Brand Name:
Vulcanchem
CAS No.:
19885-51-9
VCID:
VC0519245
InChI:
InChI=1S/C20H18N2O7S2/c1-10(23)29-14-3-5-28-9-12-7-20-17(25)21-15-11(8-27-4-2-13(15)24)6-19(21,30-31-20)18(26)22(20)16(12)14/h2-5,8-9,13-16,24H,6-7H2,1H3/t13-,14-,15-,16-,19+,20+/m0/s1
SMILES:
CC(=O)OC1C=COC=C2C1N3C(=O)C45CC6=COC=CC(C6N4C(=O)C3(C2)SS5)O
Molecular Formula:
C20H18N2O7S2
Molecular Weight:
462.5 g/mol
ARANOTIN
CAS No.: 19885-51-9
Inhibitors
VCID: VC0519245
Molecular Formula: C20H18N2O7S2
Molecular Weight: 462.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description | Aranotin is an organic heterohexacyclic compound with antiviral and antibiotic properties that is isolated from Amauroascus aureus. It has a role as a fungal metabolite and an antiviral agent. It is an organic heterohexacyclic compound, an oxacycle, an organic disulfide, a delta-lactam, an organosulfur heterocyclic compound, an acetate ester, a secondary alcohol, an organonitrogen heterocyclic antibiotic and an organooxygen heterocyclic antibiotic. Aranotina is a natural product found in Streptomyces bingchenggensis and Streptomyces milbemycinicus with data available. Aranotin is a fungal toxin isolated from Arachniotus aureus with activity against RNA viruses such as poliovirus, coxsackie virus, and rhino- and parainfluenza viruses. Aranotin inhibits viral RNA synthesis by impeding the activity of RNA-dependent RNA polymerase. |
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CAS No. | 19885-51-9 |
Product Name | ARANOTIN |
Molecular Formula | C20H18N2O7S2 |
Molecular Weight | 462.5 g/mol |
IUPAC Name | [(1R,4S,5S,12R,15S,16S)-16-hydroxy-2,13-dioxo-8,19-dioxa-23,24-dithia-3,14-diazahexacyclo[10.10.2.01,14.03,12.04,10.015,21]tetracosa-6,9,17,20-tetraen-5-yl] acetate |
Standard InChI | InChI=1S/C20H18N2O7S2/c1-10(23)29-14-3-5-28-9-12-7-20-17(25)21-15-11(8-27-4-2-13(15)24)6-19(21,30-31-20)18(26)22(20)16(12)14/h2-5,8-9,13-16,24H,6-7H2,1H3/t13-,14-,15-,16-,19+,20+/m0/s1 |
Standard InChIKey | HXWOWBFXYUFFKS-PSJNWGMYSA-N |
Isomeric SMILES | CC(=O)O[C@H]1C=COC=C2[C@@H]1N3C(=O)[C@]45CC6=COC=C[C@@H]([C@H]6N4C(=O)[C@@]3(C2)SS5)O |
SMILES | CC(=O)OC1C=COC=C2C1N3C(=O)C45CC6=COC=CC(C6N4C(=O)C3(C2)SS5)O |
Canonical SMILES | CC(=O)OC1C=COC=C2C1N3C(=O)C45CC6=COC=CC(C6N4C(=O)C3(C2)SS5)O |
Appearance | Solid powder |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Aranotin; Antibiotic A 21101-IL; L 53185; L-53185; L53185; Lilly 53185; 53183; |
Reference | 1: Cameron A, Fisher B, Fisk N, Hummel J, White JM, Krenske EH, Rizzacasa MA. Towards the Synthesis of Dihydrooxepino[4,3-b]pyrrole-Containing Natural Products via Cope Rearrangement of Vinyl Pyrrole Epoxides. Org Lett. 2015 Dec 18;17(24):5998-6001. doi: 10.1021/acs.orglett.5b02965. Epub 2015 Dec 2. PubMed PMID: 26629727. 2: Gross U, Nieger M, Bräse S. A unified strategy targeting the thiodiketopiperazine mycotoxins exserohilone, gliotoxin, the epicoccins, the epicorazines, rostratin A and aranotin. Chemistry. 2010 Oct 11;16(38):11624-31. doi: 10.1002/chem.201001169. Epub 2010 Aug 31. PubMed PMID: 20809554. 3: Neuss N, Boeck LD, Brannon DR, Cline JC, DeLong DC, Gorman M, Huckstep LL, Lively DH, Mabe J, Marsh MM, Molloy BB, Nagarajan R, Nelson JD, Stark WM. Aranotin and related metabolites from Arachniotus aureus (Eidam) Schroeter. IV. Fermentation, isolation, structure elucidation, biosynthesis, and antiviral properties. Antimicrob Agents Chemother (Bethesda). 1968;8:213-9. PubMed PMID: 5735362. 4: Nagarajan R, Neuss N, Marsh MM. Aranotin and related metabolites. 3. Configuration and conformation of acetylaranotin. J Am Chem Soc. 1968 Nov 6;90(23):6518-9. PubMed PMID: 5682450. 5: Ohler E, Poisel H, Tataruch F, Schmidt U. [Studies in the synthesis of the antibiotics gliotoxin, sporidesmin, aranotin, and chaetocin. IV. Preparation of epidithio-L-prolyl-L-proline anhydride]. Chem Ber. 1972;105(2):635-41. German. PubMed PMID: 4645598. 6: Poisel H, Schmidt U. [Studies in the synthesis of the antibiotics Gliotoxin, sporidesmin, Aranotin, and chaetocin. 3. Introduction of alkyl groups and sulfur functions into the 3- and 6-positions of 2.5-dioxopiperazines by electrophilic substitutions]. Chem Ber. 1972;105(2):625-34. German. PubMed PMID: 4645597. 7: Ohler E, Tataruch F, Schmidt U. [Studies in the synthesis of the series of 3.6-epidithio-2,5-dioxo-piperazine antibiotics gliotoxin, sporidesmin, aranotin, chaetocin, and verticillin. V. Preparation of epitrithio- and epitetrathio-L-prolyl-L-proline anhydride]. Chem Ber. 1972;105(11):3658-61. German. PubMed PMID: 4637543. 8: Ohler E, Tataruch F, Schmidt U. [Amino acids and peptides. VII. Studies on the synthesis of 3,6-epidithio-2,5-dioxopiperazine antibiotics: gliotoxin, sporidesmin, aranotin, chaetocin, and verticillin. VII. The introduction of oxygen into prolyl-prolinanhydride via lead acetate: a new approach to the epidisulfide of prolyl-prolinanhydride]. Chem Ber. 1973;106(2):396-8. German. PubMed PMID: 4721259. 9: Ohler E, Tataruch F, Schmidt U. [Amino acids and peptides. VI. Synthesis of the 3,6-epidithio-2,5-dioxopiperazine antibiotics gliotoxin, sporidesmin, aranotin, chaetocin, and verticillin. VI. Nucleophilic introduction of sulfur functions via sulfones and hydroxy derivates of cyclic dipeptides (dioxopiperazines)]. Chem Ber. 1973;106(1):165-76. German. PubMed PMID: 4698552. |
PubChem Compound | 10412012 |
Last Modified | Feb 18 2024 |
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